3-(2,2-dichloroethenyl)-2,2-dimethyl-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]cyclopropanecarboxamide
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Overview
Description
3-(2,2-dichloroethenyl)-2,2-dimethyl-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]cyclopropanecarboxamide is a synthetic organic compound with a complex structure. It features a cyclopropane ring, a dichloroethenyl group, and a pyrazole moiety, making it a molecule of interest in various scientific fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-dichloroethenyl)-2,2-dimethyl-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]cyclopropanecarboxamide typically involves multiple steps:
Formation of the Cyclopropane Ring: This can be achieved through the reaction of a suitable alkene with a carbene precursor under controlled conditions.
Introduction of the Dichloroethenyl Group: This step often involves the addition of dichloroethylene to the cyclopropane ring, facilitated by a catalyst.
Attachment of the Pyrazole Moiety: The pyrazole ring can be synthesized separately and then attached to the cyclopropane derivative through a nucleophilic substitution reaction.
Final Assembly: The thiophen-2-ylmethyl group is introduced in the final step, often through a coupling reaction using a suitable reagent like a Grignard reagent or an organolithium compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and pyrazole moieties, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can occur at the dichloroethenyl group, converting it to a less chlorinated derivative using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyclopropane ring and the pyrazole moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and halides under various conditions, often facilitated by catalysts or under reflux.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring might yield sulfoxides or sulfones, while reduction of the dichloroethenyl group could produce a mono-chlorinated or fully dechlorinated derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a candidate for investigating the binding sites of various biomolecules.
Medicine
Medically, the compound has potential applications as a drug candidate. Its ability to interact with specific molecular targets could make it useful in the treatment of diseases such as cancer, infections, and inflammatory conditions.
Industry
In industry, the compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which 3-(2,2-dichloroethenyl)-2,2-dimethyl-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]cyclopropanecarboxamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, and other proteins. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid: Similar in structure but lacks the pyrazole and thiophene moieties.
3-(2,2-dichloroethenyl)-2,2-dimethyl-N-(2-thiophen-2-ylmethyl)cyclopropanecarboxamide: Similar but with a different substitution pattern on the pyrazole ring.
Uniqueness
What sets 3-(2,2-dichloroethenyl)-2,2-dimethyl-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]cyclopropanecarboxamide apart is its combination of the cyclopropane ring, dichloroethenyl group, and the pyrazole-thiophene moiety. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C16H17Cl2N3OS |
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Molecular Weight |
370.3 g/mol |
IUPAC Name |
3-(2,2-dichloroethenyl)-2,2-dimethyl-N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]cyclopropane-1-carboxamide |
InChI |
InChI=1S/C16H17Cl2N3OS/c1-16(2)11(8-12(17)18)14(16)15(22)20-13-5-6-19-21(13)9-10-4-3-7-23-10/h3-8,11,14H,9H2,1-2H3,(H,20,22) |
InChI Key |
JLYKJVQFEHMUHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C1C(=O)NC2=CC=NN2CC3=CC=CS3)C=C(Cl)Cl)C |
Origin of Product |
United States |
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